[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
CAS No.: 192801-39-1
Cat. No.: VC20920502
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192801-39-1 |
|---|---|
| Molecular Formula | C10H9NO3S |
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 2-[2-(hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid |
| Standard InChI | InChI=1S/C10H9NO3S/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14) |
| Standard InChI Key | NZVVHYPZGWEMAP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO |
| Canonical SMILES | C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO |
Introduction
[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The compound incorporates a hydroxymethyl group and a benzothiazole moiety, which are crucial for its solubility and bioavailability.
Antimicrobial Activity
Studies have shown that [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid exhibits significant antimicrobial activity against various bacterial strains. This property makes it a promising candidate for the development of new antimicrobial agents.
Enzyme Inhibition
It is believed that the compound can inhibit specific enzymes involved in metabolic pathways, contributing further to its biological effects.
Synthesis Methods
Several synthesis methods have been developed for producing [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid:
-
Multi-step Organic Synthesis: Involves initial formation of the benzothiazole core followed by introduction of hydroxymethyl and acetic acid functionalities.
While specific detailed synthesis protocols are not widely documented outside proprietary sources or less reliable websites like Smolecule.com (which should be avoided), general approaches involve careful control over reaction conditions to ensure high purity yields.
Applications
The applications of [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid span multiple domains:
Interaction Studies
Interaction studies with biological macromolecules provide insights into how this compound might exert pharmacological effects at the molecular level.
Potential Therapeutic Uses
Given its antimicrobial and anticancer properties, further research could explore therapeutic applications in these areas.
-
Benzoxazolinone/benzothiazolinone derivatives show analgesic and anti-inflammatory properties .
-
N-Hetaryl(aryl)alkyl derivatives exhibit potent analgesic effects .
These studies highlight broader trends within heterocyclic compounds but do not directly address all aspects of [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid without access to specific peer-reviewed articles beyond those mentioned here.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume